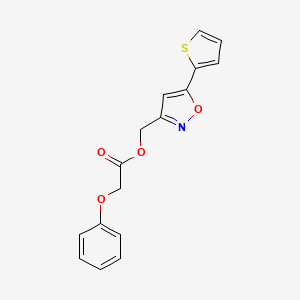

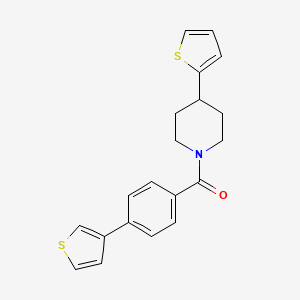

![molecular formula C22H18N2O3S B2711565 5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 470694-86-1](/img/structure/B2711565.png)

5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloisoxazole family of compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Electronic and Optical Applications

Electron Transport Layers in Solar Cells : A derivative of the compound, described as a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized and applied as an electron transport layer in inverted polymer solar cells. This application takes advantage of the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, which is a part of the compound's structure, to enhance power conversion efficiency in solar cells (Hu et al., 2015).

Optoelectronic Properties : The compound's derivatives show promising optoelectronic properties and high electron mobility, making them suitable for use in organic solar cells (Gupta et al., 2017).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Derivatives of the compound have been found to act as good corrosion inhibitors for carbon steel in acidic environments, displaying high inhibition efficiency and chemisorption on steel surfaces (Zarrouk et al., 2015).

Polymer Synthesis and Properties

Highly Luminescent Polymers : Polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the compound, are synthesized and characterized by strong fluorescence and high quantum yield, suitable for electronic applications (Zhang & Tieke, 2008).

Electrochemical Polymerization : Derivatives of the compound have been synthesized and electrochemically polymerized, with studies on their optical and electronic properties, indicating potential applications in conjugated polymers with low oxidation potential and reversible electrochromic properties (Zhang, Tieke, Forgie, & Skabara, 2009).

Chemiluminescence

- Chemiluminescent Properties : Some derivatives of the compound exhibit chemiluminescent properties and are capable of glowing in specific conditions, making them useful in molecular engineering for applications such as sensors and imaging technologies (Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017).

Organic Electronics

- Phosphorescent Organic Light Emitting Diodes (PhOLEDs) : The electron-accepting nature of thieno[3,4-c]pyrrole-4,6-dione, a core part of the compound's structure, has been used in designing host materials for PhOLEDs, showing high efficiency in red PhOLED devices (Kautny et al., 2017).

properties

IUPAC Name |

2-(2-methylphenyl)-5-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-14-8-5-6-11-16(14)24-19(17-12-7-13-28-17)18-20(27-24)22(26)23(21(18)25)15-9-3-2-4-10-15/h2-13,18-20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSLDWANSFMYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

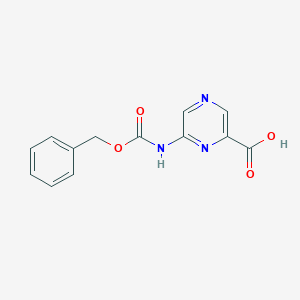

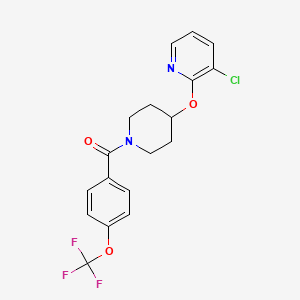

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

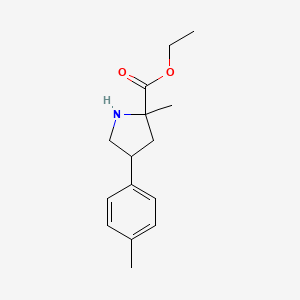

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)

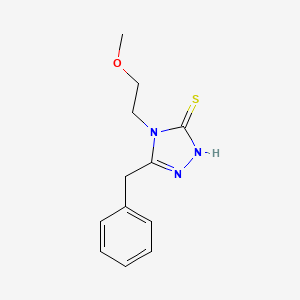

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2711489.png)

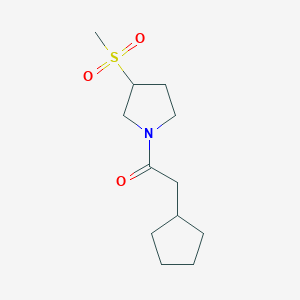

![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)

amine](/img/structure/B2711503.png)